An In-depth Technical Guide to 3-Acetyl-4-chloroquinoline: Synthesis, Safety, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Acetyl-4-chloroquinoline: Synthesis, Safety, and Applications in Drug Discovery
Abstract
Chemical Identity and Physicochemical Properties
3-Acetyl-4-chloroquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The structure is characterized by an acetyl group (-COCH₃) at the C3 position and a chlorine atom at the C4 position.
Note on CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 3-acetyl-4-chloroquinoline has not been identified in major chemical databases. This suggests that it may be a novel or less-commonly synthesized compound. For reference, the CAS numbers of related compounds are:
A table summarizing the computed and experimental properties of the parent compound, 4-chloroquinoline, is provided below to offer an estimation of the physicochemical characteristics of 3-acetyl-4-chloroquinoline. The addition of an acetyl group would be expected to increase the molecular weight and potentially influence properties such as boiling point and solubility.
| Property | 4-Chloroquinoline | 3-Acetyl-4-chloroquinoline (Predicted) |
| Molecular Formula | C₉H₆ClN[1] | C₁₁H₈ClNO |
| Molecular Weight | 163.60 g/mol | 205.64 g/mol |
| Appearance | Colorless liquid to solid[1] | Likely a solid at room temperature |
| Melting Point | 28-31 °C[1] | Higher than 4-chloroquinoline |
| Boiling Point | 260-261 °C | Higher than 4-chloroquinoline |
| Solubility | Soluble in many organic solvents | Expected to be soluble in common organic solvents |
Safety Data and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for 3-acetyl-4-chloroquinoline is currently available. The following safety information is extrapolated from data on structurally related quinoline derivatives and should be considered as a guideline for preliminary risk assessment. All laboratory work with this compound should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Potential Hazards
Based on the hazard profile of 4-chloroquinoline and the general toxicity of quinolines, 3-acetyl-4-chloroquinoline should be handled as a hazardous substance.[5]
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Skin and Eye Irritation: 4-Chloroquinoline is classified as a skin and eye irritant.[5] It is therefore prudent to assume that 3-acetyl-4-chloroquinoline will exhibit similar properties.
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Respiratory Irritation: May cause respiratory irritation.[5] Inhalation of dust or vapors should be avoided.
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Acute Toxicity: 3-Chloroquinoline is harmful if swallowed or in contact with skin.[2] Similar toxicity should be assumed for 3-acetyl-4-chloroquinoline.
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Chronic Toxicity and Carcinogenicity: Quinoline itself is suspected of causing genetic defects and may cause cancer.[6] While there is no specific data for 3-acetyl-4-chloroquinoline, this potential long-term hazard should be noted.
Recommended Handling Procedures
A summary of recommended safety precautions is provided in the table below.
| Precaution | Recommendation |
| Engineering Controls | Work in a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[8] |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[6] |
Synthesis and Reactivity
The synthesis of 3-acetyl-4-chloroquinoline is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methodologies for quinoline synthesis and functionalization.
Proposed Synthetic Pathway
A common and effective method for the synthesis of substituted quinolines is the Gould-Jacobs reaction.[10] This can be adapted to produce a 3-acetyl-4-hydroxyquinoline intermediate, which can then be chlorinated.
Caption: Proposed synthesis of 3-acetyl-4-chloroquinoline.
Experimental Protocol (Hypothetical):
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Step 1: Synthesis of 3-Acetyl-4-hydroxyquinoline:
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An appropriate aniline derivative is reacted with diethyl acetylmalonate.
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The resulting enamine intermediate is isolated or generated in situ.
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The intermediate undergoes thermal cyclization, typically by heating in a high-boiling point solvent such as Dowtherm A, to yield 3-acetyl-4-hydroxyquinoline.[10]
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Step 2: Chlorination of 3-Acetyl-4-hydroxyquinoline:
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The 3-acetyl-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
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The reaction is typically performed at elevated temperatures.
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Upon completion, the reaction mixture is carefully quenched, and the product, 3-acetyl-4-chloroquinoline, is isolated and purified.
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Chemical Reactivity
The chemical reactivity of 3-acetyl-4-chloroquinoline is dictated by the electrophilic and nucleophilic centers within the molecule.
Caption: Key reactive sites of 3-acetyl-4-chloroquinoline.
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Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is activated towards nucleophilic displacement by the electron-withdrawing nature of the quinoline ring nitrogen. This makes it a valuable site for introducing a variety of functional groups, such as amines, alkoxides, and thiols.[11] This reactivity is a cornerstone of the synthesis of many biologically active quinoline derivatives.
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Reactivity of the Acetyl Group at C3: The acetyl group offers numerous possibilities for further chemical transformations.[11] The carbonyl carbon is electrophilic and can undergo reactions with nucleophiles. The adjacent methyl protons are acidic and can be deprotonated to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions. The acetyl group can also be a precursor to other functional groups through reduction, oxidation, or condensation reactions.[12]
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[13][14][15] The presence of both a chloro and an acetyl group on the quinoline ring of 3-acetyl-4-chloroquinoline suggests its potential as a versatile intermediate for the synthesis of novel bioactive compounds.
Potential Therapeutic Areas
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Antimalarial Agents: 4-aminoquinoline derivatives, such as chloroquine, have been mainstays in the treatment of malaria for decades.[16] The 4-chloro position of 3-acetyl-4-chloroquinoline is an ideal starting point for the synthesis of novel 4-aminoquinoline analogues with potential activity against drug-resistant strains of Plasmodium falciparum.[17]
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Anticancer Agents: A wide variety of quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[17] The ability to functionalize both the C3 and C4 positions of 3-acetyl-4-chloroquinoline allows for the creation of diverse chemical libraries for screening against various cancer cell lines.
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Antibacterial and Antifungal Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. While structurally distinct, the broader quinoline class has also yielded compounds with significant antibacterial and antifungal properties.[14]
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Antiviral and Anti-inflammatory Agents: Research has also explored the potential of quinoline derivatives as antiviral and anti-inflammatory agents.[14]
The workflow for utilizing 3-acetyl-4-chloroquinoline in a drug discovery program is outlined below.
Caption: Drug discovery workflow using 3-acetyl-4-chloroquinoline.
Conclusion
3-Acetyl-4-chloroquinoline represents a promising, albeit not extensively characterized, chemical entity for applications in synthetic and medicinal chemistry. While the absence of a dedicated CAS number and safety data sheet necessitates careful handling and risk assessment based on related compounds, its structural features offer significant potential for the development of novel therapeutics. The dual reactivity of the 4-chloro and 3-acetyl substituents provides a versatile platform for the generation of diverse molecular libraries. It is the author's hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological activity of this intriguing molecule.
References
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